N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide
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Description
“N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide” is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.2561. It appears to be related to a class of compounds known as iminosugars, which are often used in medicinal chemistry2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide”. However, related compounds have been synthesized using natural product-inspired combinatorial chemistry (NPICC) and computation-guided synthesis (CGS)3.Molecular Structure Analysis
The molecular structure of “N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide” includes a five-membered oxolan ring with a hydroxy group at the 4-position and an amide group attached to the 3-position1. The stereochemistry is specified as 3R,4S, indicating the spatial arrangement of these groups1.
Chemical Reactions Analysis
Specific chemical reactions involving “N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide” are not available in the retrieved data. However, related compounds have been studied for their reactivity3.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide” are not fully detailed in the available data. However, a related compound, “rac-2-{[(3R,4S)-4-hydroxyoxolan-3-yl]amino}acetic acid hydrochloride”, is reported to be a powder at room temperature2.Safety And Hazards
The specific safety and hazards associated with “N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide” are not available in the retrieved data. However, a related compound, “rac-2-{[(3R,4S)-4-hydroxyoxolan-3-yl]amino}acetic acid hydrochloride”, has hazard statements H315, H319, and H335, indicating it may cause skin irritation, serious eye irritation, and respiratory irritation2.
Future Directions
The future directions for research on “N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide” could include further exploration of its synthesis, reactivity, and potential biological activity. Given the interest in iminosugars in medicinal chemistry, this compound could be a valuable target for future studies2.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound. For a more comprehensive understanding, further research and consultation with experts in the field would be necessary.
properties
IUPAC Name |
N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-4-2-3-5-9(8)12(15)13-10-6-16-7-11(10)14/h2-5,10-11,14H,6-7H2,1H3,(H,13,15)/t10-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQIYMPKGZSSKN-GHMZBOCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2COCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N[C@@H]2COC[C@H]2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide |
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